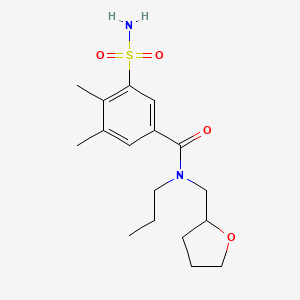
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide
Übersicht
Beschreibung
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as ADTM, is a compound that has shown potential in scientific research applications. It is a small molecule inhibitor that has been studied for its ability to target specific proteins and enzymes in biological systems.
Wirkmechanismus
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide exerts its effects by binding to specific proteins and enzymes in biological systems. It has been shown to inhibit the activity of protein kinases and phosphatases, which are key regulators of cellular signaling pathways. Additionally, 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to modulate the activity of ion channels, which play a critical role in cellular communication. By targeting these specific proteins and enzymes, 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has the potential to modulate cellular signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide are dependent on the specific proteins and enzymes that it targets. Inhibition of protein kinases and phosphatases can affect cellular signaling pathways and lead to changes in cell growth, differentiation, and survival. Modulation of ion channel activity can affect cellular communication and lead to changes in neurotransmitter release, muscle contraction, and hormone secretion. These effects make 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high potency and selectivity for specific proteins and enzymes, making it a valuable tool for studying cellular signaling pathways. However, 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide also has some limitations. Its effects are dependent on the specific proteins and enzymes that it targets, which can make it difficult to predict its effects in different biological systems. Additionally, its use in vivo may be limited by its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for research on 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of interest is the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to understand the specific proteins and enzymes that 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide targets and how it affects cellular signaling pathways. Finally, research is needed to optimize the pharmacokinetic properties of 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide to improve its efficacy in vivo. Overall, 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has shown great potential as a tool for scientific research and as a candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential as a therapeutic agent in a variety of biological systems. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, which are important targets for drug development. Additionally, 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its ability to modulate the activity of ion channels, which play a critical role in cellular signaling and communication. These properties make 3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(oxolan-2-ylmethyl)-N-propyl-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-7-19(11-15-6-5-8-23-15)17(20)14-9-12(2)13(3)16(10-14)24(18,21)22/h9-10,15H,4-8,11H2,1-3H3,(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQYMLDKATZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCO1)C(=O)C2=CC(=C(C(=C2)C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminosulfonyl)-4,5-dimethyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)

![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)



![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)

![3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179986.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]isonicotinamide](/img/structure/B4179993.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179995.png)
![8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180014.png)